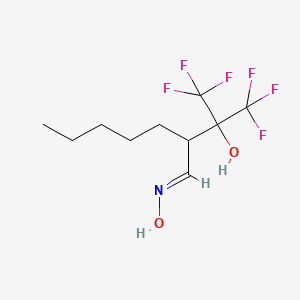
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a heptanal backbone with a hexafluoro-hydroxy-propyl group and an oxime functional group. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a compound of interest in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime typically involves the reaction of heptanal with a hexafluoro-2-hydroxy-2-propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable .
化学反応の分析
Types of Reactions
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted fluorine compounds.
科学的研究の応用
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Heptanal, 2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)-, oxime
- 1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol
Uniqueness
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime is unique due to the presence of six fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .
特性
CAS番号 |
101517-12-8 |
|---|---|
分子式 |
C10H15F6NO2 |
分子量 |
295.22 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-[(E)-hydroxyiminomethyl]-2-(trifluoromethyl)octan-2-ol |
InChI |
InChI=1S/C10H15F6NO2/c1-2-3-4-5-7(6-17-19)8(18,9(11,12)13)10(14,15)16/h6-7,18-19H,2-5H2,1H3/b17-6+ |
InChIキー |
WNWKQYWIGDCGGE-UBKPWBPPSA-N |
異性体SMILES |
CCCCCC(/C=N/O)C(C(F)(F)F)(C(F)(F)F)O |
正規SMILES |
CCCCCC(C=NO)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


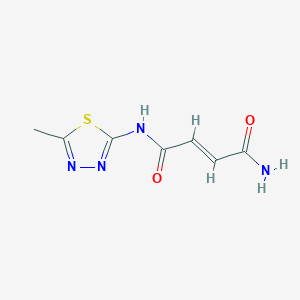
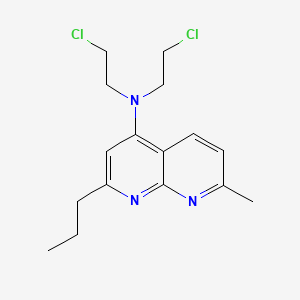
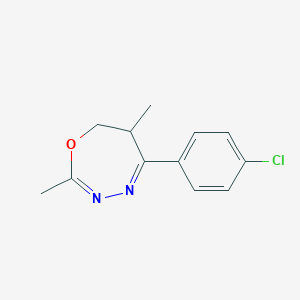
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
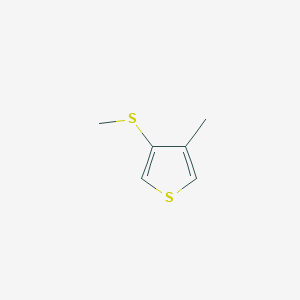
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

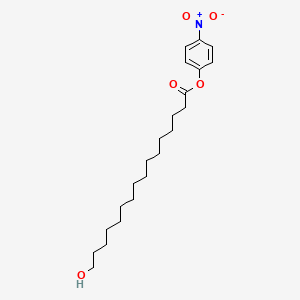
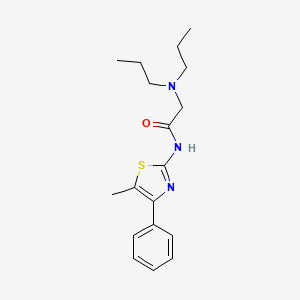
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
